

"C-Veratroylglycol" discovery and natural occurrence

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C-Veratroylglycol

Cat. No.: B192641

[Get Quote](#)

An In-Depth Technical Guide on **C-Veratroylglycol**: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the discovery and natural occurrence of **C-Veratroylglycol**. However, after an exhaustive review of scientific literature, chemical databases, and natural product repositories, it must be concluded that there is currently no publicly available information on a compound specifically named "**C-Veratroylglycol**" as a naturally occurring molecule. This document details the search methodology and the findings related to the constituent chemical moieties of the requested compound, the "veratroyl" group and "glycol," to provide context for this conclusion.

Introduction: Deconstructing "**C-Veratroylglycol**"

The name "**C-Veratroylglycol**" suggests a chemical structure composed of two key components:

- Veratroyl Group: This functional group is derived from veratric acid (3,4-dimethoxybenzoic acid). Veratric acid itself is a known natural product found in various plants and is a metabolite in certain biological systems.^{[1][2][3]} The veratroyl group would therefore be a 3,4-dimethoxybenzoyl moiety.

- Glycol: This term refers to a diol, an organic compound containing two hydroxyl (-OH) groups. Common glycols include ethylene glycol, propylene glycol, and glycerol.

The "C-" prefix in "**C-Veratroylglycol**" typically indicates a carbon-to-carbon bond between the two moieties. However, in the context of natural products, it could also imply a C-glycoside-like linkage, though this is less likely without a sugar component. A more probable linkage would be an ester bond, forming a veratrate ester of a glycol.

Search Methodology for Discovery and Natural Occurrence

A multi-pronged search strategy was employed to locate information on "**C-Veratroylglycol**."

This included:

- Direct Searches: Extensive searches were conducted using the exact term "**C-Veratroylglycol**" across major scientific databases, including Google Scholar, PubMed, Scopus, and Web of Science.
- Substructure and Derivative Searches: Recognizing the possibility of alternative nomenclature, searches were performed for natural products containing the veratroyl moiety, as well as for naturally occurring glycol esters of veratric acid. Keywords included "veratroyl compounds in nature," "natural veratroyl derivatives," "veratric acid esters," and "glycol derivatives of phenolic acids."
- Metabolism and Biosynthesis Searches: To investigate potential metabolic origins, searches on the metabolism of veratric acid in plants and microorganisms were conducted to see if glycolated derivatives are known metabolites.^{[4][5]}

Findings and Analysis

The comprehensive search yielded no direct references to a natural product named "**C-Veratroylglycol**." The key findings are summarized below:

- Absence in Databases: No entries for "**C-Veratroylglycol**" were found in major chemical and natural product databases such as PubChem, ChemSpider, the Dictionary of Natural Products, or the CAS Registry.

- **Veratric Acid as a Natural Product:** Veratric acid is a well-documented natural compound. It has been isolated from various plant species and is recognized for its antioxidant and anti-inflammatory properties.
- **Metabolism of Veratric Acid:** Studies on the microbial degradation of veratric acid show that it is typically metabolized via demethylation and ring cleavage. There is no evidence in the reviewed literature of enzymatic processes leading to the formation of glycol esters in microorganisms. Animal metabolism studies of veratric acid have identified other metabolites, but not glycol conjugates.
- **Synthetic Veratroyl Derivatives:** The veratroyl group is utilized in synthetic chemistry as a building block for various compounds with pharmaceutical applications. However, these are synthetic derivatives and not of natural origin.

Conclusion

Based on the current body of scientific knowledge available in the public domain, a naturally occurring compound named "**C-Veratroylglycol**" has not been discovered or characterized. The term may refer to a synthetic compound, a theoretical molecule, or a very rare, un-isolated metabolite.

Therefore, it is not possible to provide an in-depth technical guide on its discovery, natural occurrence, experimental protocols, or biological pathways as requested. The core requirements for data presentation and visualization cannot be fulfilled due to the lack of foundational data.

Future Outlook

The field of natural product discovery is ever-expanding with advancements in analytical techniques. It remains a possibility that a compound with the structure suggested by "**C-Veratroylglycol**" could be identified in the future from a novel biological source. Researchers are encouraged to report any such findings to the broader scientific community to expand our understanding of natural chemical diversity.

Disclaimer: This document reflects the state of publicly available scientific information as of the date of publication. The absence of information does not definitively preclude the existence of the compound but indicates that it has not been reported in the accessible scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Veratric acid | Reactive Oxygen Species | COX | TargetMol [targetmol.com]
- 2. The regulatory effect of veratric acid on NO production in LPS-stimulated RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Veratric Acid | C9H10O4 | CID 7121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Microbial degradation and assimilation of veratric acid in oxic and anoxic groundwaters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbon Source-Dependent Inducible Metabolism of Veratryl Alcohol and Ferulic Acid in *Pseudomonas putida* CSV86 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["C-Veratroylglycol" discovery and natural occurrence]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b192641#c-veratroylglycol-discovery-and-natural-occurrence\]](https://www.benchchem.com/product/b192641#c-veratroylglycol-discovery-and-natural-occurrence)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com